molecular formula C20H21FN6O B6450189 2-(4-fluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2549044-85-9

2-(4-fluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B6450189
CAS No.: 2549044-85-9
M. Wt: 380.4 g/mol
InChI Key: MSHAIRKADCKEAZ-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl group attached to an ethanone moiety, which is further linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole system substituted with a 9-methylpurine group.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-25-12-24-18-19(25)22-11-23-20(18)27-9-14-7-26(8-15(14)10-27)17(28)6-13-2-4-16(21)5-3-13/h2-5,11-12,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHAIRKADCKEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s octahydropyrrolo[3,4-c]pyrrole core distinguishes it from analogs with larger aromatic systems. For example:

  • 3l (Molecules, 2013): Features a pyrrolo[2,3,4-kl]acridinone core, a planar aromatic system that may enhance π-π stacking but reduce solubility compared to the saturated bicyclic system in the target compound .

Table 1: Core Structure Comparison

Compound Core Structure Aromaticity Potential Bioactivity
Target Compound Octahydropyrrolo[3,4-c]pyrrole Non-aromatic Kinase inhibition (inferred)
3l (Molecules, 2013) Pyrroloacridinone Fully aromatic Anticancer (reported)
Example 108 (Patent US12/036594) Chromen-4-one Partially aromatic Antioxidant (inferred)
Aryl Substituent Variations

The 4-fluorophenyl group in the target compound is substituted with halogens or alkyl groups in analogs:

  • 3l (Molecules, 2013) : 4-Chlorophenyl group increases lipophilicity but may reduce metabolic stability compared to fluorine .
  • Example 119 (Patent US12/036594) : 3-Fluorophenyl group introduces meta-substitution effects, altering steric interactions .

Table 2: Aryl Substituent Effects

Compound Aryl Group Electronic Effects Lipophilicity (ClogP*)
Target Compound 4-Fluorophenyl High electronegativity Moderate (~2.8, estimated)
3l (Molecules, 2013) 4-Chlorophenyl Moderate electronegativity High (~3.5, reported)
Example 119 (Patent US12/036594) 3-Fluorophenyl Altered dipole moment Moderate (~2.7, estimated)

*ClogP values estimated via analogy.

Purine Modifications

The 9-methylpurine group in the target compound contrasts with morpholino or piperazinyl substituents in analogs:

  • Example 119 (Patent US12/036594): 6-Morpholino substituent increases solubility due to morpholine’s polarity .

Table 3: Purine Substituent Impact

Compound Purine Substituent Solubility (LogS*) Binding Affinity (Inferred)
Target Compound 9-Methyl Low (~-4.2) High (rigid core)
Example 119 (Patent US12/036594) 6-Morpholino Moderate (~-3.5) Moderate (polar group)
Example 108 (Patent US12/036594) 6-(4-Methylpiperazinyl) High (~-2.8) Variable (pH-dependent)

*LogS values estimated using ChemAxon software.

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